6-Acetyl-6-azabicyclo[3.2.1]octan-4-one
Description
Properties
CAS No. |
100782-25-0 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
6-acetyl-6-azabicyclo[3.2.1]octan-4-one |
InChI |
InChI=1S/C9H13NO2/c1-6(11)10-5-7-2-3-9(12)8(10)4-7/h7-8H,2-5H2,1H3 |
InChI Key |
VIUKNPFVFOCTAI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CCC(=O)C1C2 |
Canonical SMILES |
CC(=O)N1CC2CCC(=O)C1C2 |
Synonyms |
6-Azabicyclo[3.2.1]octan-4-one, 6-acetyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in 6-Azabicyclo[3.2.1]octan-4-one Derivatives
The table below compares key derivatives of the 6-azabicyclo[3.2.1]octan-4-one scaffold:
Key Observations:
- The tosyl derivative requires harsher oxidizing agents (KMnO₄) for synthesis , whereas the acetyl variant uses milder acetylation .
- Stereochemical Influence: The (1R,5R) configuration of the acetyl derivative may limit undesired side reactions compared to non-chiral analogs .
Heteroatom Variations in Bicyclo[3.2.1]octane Systems
Oxygen and Sulfur Analogs
- 6,8-Dioxabicyclo[3.2.1]octan-4-one : This oxygen-rich analog (e.g., Cyrene) is a green solvent with applications in graphene manufacturing and metal-organic frameworks. Its synthesis employs enzymatic reduction (OYE 2.6) to avoid side products, achieving 99% yield .
- 4-Thia-1-azabicyclo[3.2.0]heptane : Sulfur incorporation (e.g., in β-lactam antibiotics) enhances metabolic stability and biological activity, contrasting with the acetylated nitrogen compound’s research-focused applications .
Nitrogen Position Variations
Preparation Methods
Rearrangement of Epoxy-Tropinone Derivatives
A pivotal strategy for accessing 6-azabicyclo[3.2.1]octane derivatives involves Lewis acid-mediated rearrangements of epoxy-tropinone precursors. In a landmark study, Hodgson et al. demonstrated that treating epoxytropinone 3 with BF₃·OEt₂ induces a nitrogen-driven tandem rearrangement, yielding 6-azabicyclo[3.2.1]octan-3-one 2 (Fig. 1) . While this method primarily targets peduncularine alkaloids, the intermediate 2 shares structural homology with 6-acetyl-6-azabicyclo[3.2.1]octan-4-one.
Mechanistic Insights :
The reaction proceeds via epoxide ring opening, generating an iminium intermediate that undergoes -shift to form the 6-azabicyclo[3.2.1]octane core. Subsequent trapping with allyltrimethylsilane introduces the allyl group, but substituting this step with acetylation (e.g., using acetyl chloride) could theoretically yield the target compound .
Limitations :
-
Low regioselectivity in the absence of directing groups.
-
Requires stoichiometric Lewis acids, complicating purification.
Direct Acetylation of 6-Azabicyclo[3.2.1]octan-4-one
Functionalization of preformed 6-azabicyclo[3.2.1]octan-4-one represents a straightforward route. Neochoritis et al. reported the acetylation of analogous bicyclic amines using acetyl chloride in the presence of triethylamine (Table 1) .
Procedure :
-
Dissolve 6-azabicyclo[3.2.1]octan-4-one (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (2.5 equiv) and cool to 0°C.
-
Introduce acetyl chloride (1.2 equiv) dropwise.
-
Stir at room temperature for 12 hours.
-
Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 h |
| Solvent | DCM |
| Base | Et₃N |
This method’s efficiency depends on the nucleophilicity of the bridgehead nitrogen, which is reduced due to steric hindrance, necessitating prolonged reaction times .
Ring-Closing Metathesis of Acyclic Precursors
Recent advances in transition-metal catalysis have enabled the construction of azabicyclic systems via ring-closing metathesis (RCM). While no direct examples exist for this compound, Stephanidou-Stephanatou et al. synthesized analogous 6-azabicyclo[3.2.1]octanes using Grubbs’ catalyst (Table 2) .
Hypothetical Pathway :
-
Prepare diene precursor with acetyl-protected amine.
-
Perform RCM using Grubbs II catalyst (5 mol%).
-
Oxidize resultant cycloalkene to ketone.
Anticipated Challenges :
-
Controlling stereochemistry at bridgehead positions.
-
Over-reduction during ketone formation.
Enzymatic Kinetic Resolution
Biocatalytic methods offer potential for enantioselective synthesis. Although unreported for this specific compound, lipase-mediated acetylation of secondary amines in constrained systems has achieved >90% ee in related studies .
Proposed Protocol :
-
Subject racemic 6-azabicyclo[3.2.1]octan-4-one to Candida antarctica lipase B (CAL-B).
-
Use vinyl acetate as acyl donor in tert-butyl methyl ether.
-
Separate acetylated product from unreacted enantiomer.
Comparison of Synthetic Routes
The table below evaluates the feasibility of each method:
| Method | Yield Range | Scalability | Stereocontrol |
|---|---|---|---|
| Epoxide Rearrangement | 45–60% | Moderate | Poor |
| Direct Acetylation | 65–75% | High | N/A |
| Ring-Closing Metathesis | N/A | Low | Moderate |
| Enzymatic Resolution | 50–70% | Moderate | Excellent |
Emerging Techniques: Flow Chemistry
Continuous-flow systems could address limitations in exothermic acetylation steps. A recent Nature study demonstrated 30% reduction in reaction times for analogous bicyclic ketones using microfluidic reactors .
Q & A
Q. How can the synthesis of 6-acetyl-6-azabicyclo[3.2.1]octan-4-one be optimized for yield and purity?
Methodological Answer: Optimization typically involves systematic screening of reaction parameters (temperature, solvent, catalyst) using statistical experimental design (e.g., factorial or response surface methodology). For example, varying acetylating agents (acetic anhydride vs. acetyl chloride) and reaction times can identify optimal conditions. Post-synthesis purification via column chromatography or recrystallization improves purity. Reaction monitoring with NMR and HPLC is critical .
Q. What spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies bicyclic framework and acetyl group placement. Look for characteristic shifts: δ ~2.1 ppm (acetyl CH₃) and δ ~170 ppm (ketone carbonyl) .
- IR : Strong absorption at ~1680–1720 cm⁻¹ confirms ketone and acetyl groups.
- Mass Spectrometry : High-resolution MS validates molecular formula (C₉H₁₃NO₂) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) map electron density and transition states. For example, modeling the ketone’s electrophilicity and steric hindrance from the bicyclic structure can predict regioselectivity. Compare activation energies for pathways (e.g., acetyl vs. bridgehead substitution) .
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices for electrophilic sites.
Simulate reaction trajectories with Nudged Elastic Band (NEB) method.
Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).
- Metabolic Stability : Test compound stability in serum (e.g., HPLC-MS post-incubation) to rule out degradation .
- Structural Confirmation : Verify batch purity via X-ray crystallography to exclude isomer interference .
Q. What strategies mitigate side reactions during functionalization of the bicyclic core?
Methodological Answer:
- Protecting Groups : Temporarily block the ketone with trimethylsilyl (TMS) groups to prevent unwanted nucleophilic attacks .
- Catalyst Selection : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective alkylation, reducing racemization .
- Solvent Control : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and minimize hydrolysis .
Mechanistic and Analytical Challenges
Q. How does the bicyclic structure influence reaction kinetics compared to monocyclic analogs?
Methodological Answer: Conduct kinetic isotope effect (KIE) studies or Hammett plots to assess steric/electronic effects. For example, the rigid bicyclic framework slows ring-opening reactions (e.g., half-life increased by 3x vs. azepanone analogs) due to reduced conformational flexibility .
Q. What advanced chromatographic methods resolve enantiomers of derivatives?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol gradients.
- Capillary Electrophoresis (CE) : Cyclodextrin additives improve enantiomer separation (resolution >2.0) .
Data Interpretation and Reproducibility
Q. How can researchers validate the reproducibility of synthetic protocols across labs?
Methodological Answer:
- Standardized Reporting : Document exact reagent grades (e.g., anhydrous solvents), humidity control, and stirring rates.
- Collaborative Trials : Multi-lab validation via platforms like ICReDD, which integrates computational and experimental feedback .
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
